molecular formula C10H8N2O B014365 N-Benzoylimidazole CAS No. 10364-94-0

N-Benzoylimidazole

Cat. No. B014365
CAS RN: 10364-94-0
M. Wt: 172.18 g/mol
InChI Key: JEGIFBGJZPYMJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzoylimidazole derivatives has been explored through various methodologies. A noteworthy synthesis approach involves the reaction of benzoyl chlorides with imidazoles under mild conditions, leading to the formation of N,N'-diacyl-β-keto cyclic ketene-N,N'-acetals or the ring-opened (Z)-vinyl benzoates, depending on the structure of the imidazole used (Guozhong Ye et al., 2010). Another method includes the aza-Michael addition for synthesizing 1,3-disubstituted benzimidazole derivatives, showcasing a versatile pathway for obtaining N-Benzoylimidazole compounds with good yields and purity (N. Anastassova et al., 2016).

Molecular Structure Analysis

The molecular structure of N-Benzoylimidazole derivatives can be characterized by various spectroscopic techniques. X-ray single-crystal structural analysis has been employed to elucidate the structure of compounds such as 2-(2-aminophenyl) Benz imidazole, revealing co-planar molecular arrangements and the formation of 1D chained and 2D layered structures through intermolecular N-H...N hydrogen bonds (Meili Zhao et al., 2019).

Chemical Reactions and Properties

N-Benzoylimidazole derivatives participate in various chemical reactions, showcasing their versatility. For instance, they can undergo aza-Michael addition, which is a key step in the synthesis of a wide range of benzimidazole derivatives with potential bioactivity (N. Anastassova et al., 2016). These derivatives are also capable of forming complex structures through reactions with benzoyl chlorides, leading to either cyclic ketene acetals or vinyl benzoates (Guozhong Ye et al., 2010).

Physical Properties Analysis

The physical properties of N-Benzoylimidazole derivatives can vary significantly depending on their molecular structure. The crystalline form, solubility, melting point, and other physicochemical properties are influenced by the nature of the substituents and the molecular arrangement. For example, the 2-(2-aminophenyl) Benz imidazole shows specific crystalline characteristics and intermolecular hydrogen bonding that affect its solubility and melting point (Meili Zhao et al., 2019).

Scientific Research Applications

  • Chemical Synthesis and Acylation : N-Benzoylimidazole in trifluoroacetic acid is an effective agent for benzoylating electron-rich aromatic compounds, leading to the production of benzophenone derivatives and ketones in high yields (Keumi, Saga, & Kitajima, 1980). This chemical reaction demonstrates its potential in organic synthesis.

  • Biological Applications :

    • In biology, benzoylimidazole-guanidine has been shown to stimulate Na+ current in frog skin epithelium, affecting the permeability of the Na+-selective membrane (Zeiske & Lindemann, 1974).
    • N-(benzoylalkyl)imidazoles and related compounds have exhibited anticonvulsant activity, comparable to drugs like phenytoin and phenobarbital (Nardi et al., 1981).
    • Imidazole and benzimidazole derivatives, including those related to N-Benzoylimidazole, have shown promise in chemotherapy, particularly as antitumoral, antiparasitic, antiviral, and antimicrobial agents (Boiani & González, 2005).
  • Medical Research : N-Benzoylimidazole derivatives have been studied for their antimycotic properties against various pathogens, showing potential as antifungal agents (Godefroi et al., 1969).

  • Photochemical Applications : A study demonstrated that the photochemical reaction of imidazole generates a highly luminescent benzoylimino derivative, which can be used as an oxygen sensor (Yu et al., 2019).

Safety And Hazards

N-Benzoylimidazole is classified as causing skin irritation and serious eye irritation8. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical8.


properties

IUPAC Name

imidazol-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIFBGJZPYMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145971
Record name N-Benzoylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoylimidazole

CAS RN

10364-94-0
Record name 1H-Imidazol-1-ylphenylmethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylimidazole
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Record name N-Benzoylimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylimidazole
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Record name N-BENZOYLIMIDAZOLE
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Synthesis routes and methods

Procedure details

Bifonazole has also been prepared by benzoylation of imidazole with PhCOCl, yielding 74.7% of 1-benzoylimidazole which is subject to react with Gringnard's reactant 4-PhC6H4MgBr followed by a tosylation and subsequent reduction with sodium cyanoborohydride in hexamethylphosphoramide, to yield 68.2% Bifonazole (Es. Patent 539,345).
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzoylimidazole
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Citations

For This Compound
152
Citations
W Palaitis, E Thornton - Journal of the American Chemical Society, 1975 - ACS Publications
Rates of hydrolysis of p-nitrobenzoylimidazole have been measured in H2O and D20 imidazole buffers, and rates of hydrolysis of p-chloro-and p-methylbenzoylimidazole and …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
Y Wang, XY Liu, ZW Yang, QW Wang… - Nucleic acids …, 1987 - academic.oup.com
The reaction of uridine 3'-phosphate with benzoylimidazole in 3' the absence and presence of a strong base was followed up by 31 p and 1 H nmr as well as paper electrophoresis. …
K Deka, M Laskar, JB Baruah - Polyhedron, 2006 - Elsevier
… N-benzoylimidazole reacts with copper(II) nitrate in the … The hydrolytic cleavage of N-benzoylimidazole in aqueous … We discuss here the reactions of N-benzoylimidazole and N-…
T Keumi, H Saga, H Kitajima - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
… We also attempted the benzoylation of fluorene with N-benzoylimidazole, using aluminum … reflux for 5 ha mixture of fluorene, Nbenzoylimidazole, and trifluoroacetic acid in a molar ratio …
Number of citations: 20 www.journal.csj.jp
SA Abbas, AH Haines - Carbohydrate Research, 1975 - Elsevier
… Recently, N-benzoylimidazole has been shown to be a highly selective acylating agent in carbohydrate chemistry. Thus, methyl 2-O-benzoyl-4,6-O-benzylidene-orD-glucopyranoside’ (l)…
D Horton, W Priebe, O Varela - Carbohydrate research, 1985 - Elsevier
… N-Acetylimidazole, N-benzoylimidazole, and benzoyl … Acylation of L-rhamnal (1) with N-benzoylimidazole or benzoyl … reagent?,“, including N-benzoylimidazole” (which gave the 2-…
LL Box, VGS Box, EVE Roberts - Carbohydrate Research, 1979 - Elsevier
… Our research required considerable quantities of compound 2, but attempts to prepare it by using either N-benzoylimidazole or benzoyl cyanide afforded only modest yields (-50% after …
CA Vock, C Scolaro, AD Phillips… - Journal of Medicinal …, 2006 - ACS Publications
… For the more labile ligand N-benzoylimidazole (benzoylimid), which was synthesized by a literature protocol, 30 the conversion was carried out in CH 2 Cl 2 at room temperature. …
Number of citations: 176 0-pubs-acs-org.brum.beds.ac.uk
ZHIZ WANG - Chem. Sci. Trans., 2012 - e-journals.in
… is presented for the preparation of mono-2 or mono-3-Obenzoyl-β-cyclodextrin by direct benzoylation of β-cyclodextrin on the secondary hydroxyl face using N-benzoylimidazole in …
Number of citations: 1 www.e-journals.in
SW McCombie, WA Metz, D Nazareno… - The Journal of …, 1991 - ACS Publications
N-benzoylimidazole. tration and crystallization; the liquors contained additional pyridinone plus an oily, yellow compound that proved to be 26, formed by aminolysis of unreacted 9. The …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk

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